N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide
Description
N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide is a synthetic hexanamide derivative characterized by a 2,4-dimethoxybenzyl substituent attached to a 5-oxohexanamide backbone. This compound has garnered interest in medicinal chemistry due to its structural hybridity, combining a lipophilic aromatic moiety with a ketone-containing aliphatic chain. Its synthesis typically involves coupling 2,4-dimethoxybenzylamine with 5-oxohexanoyl chloride under controlled conditions, though detailed protocols remain proprietary in many studies.
Properties
CAS No. |
583027-31-0 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-5-oxohexanamide |
InChI |
InChI=1S/C15H21NO4/c1-11(17)5-4-6-15(18)16-10-12-7-8-13(19-2)9-14(12)20-3/h7-9H,4-6,10H2,1-3H3,(H,16,18) |
InChI Key |
IJGLNXALBVLBJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=O)NCC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide typically involves the reaction of 2,4-dimethoxybenzylamine with a suitable acylating agent. One common method includes the use of 5-oxohexanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the hexanamide chain can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzoic acid, while reduction of the carbonyl group can produce 5-hydroxyhexanamide.
Scientific Research Applications
N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide are best contextualized by comparing it to three closely related hexanamide derivatives:
N-[(3,4-Dimethoxyphenyl)methyl]-5-oxohexanamide
N-[(4-Methoxyphenyl)methyl]-5-oxohexanamide
N-[(2,4-Dichlorophenyl)methyl]-5-oxohexanamide
Key Observations :
- Substituent Position and Activity : The 3,4-dimethoxy analog exhibits superior COX-2 inhibition (IC₅₀ 8.7 µM) compared to the 2,4-dimethoxy variant (12.3 µM), suggesting that methoxy group positioning on the aromatic ring significantly influences enzyme binding .
- Methoxy vs. Chloro Substituents : The dichloro derivative shows potent COX-2 inhibition (IC₅₀ 6.2 µM) but markedly higher cytotoxicity (CC₅₀ 29.8 µM), indicating a trade-off between potency and safety .
- MAO-B Selectivity : The 2,4-dimethoxy compound demonstrates balanced MAO-B inhibition (IC₅₀ 9.8 µM) with lower cytotoxicity, making it a candidate for dual-target therapies in Parkinson’s disease .
Table 2: Pharmacokinetic Parameters (Rat Model)
| Compound | Oral Bioavailability (%) | Half-Life (h) | logP |
|---|---|---|---|
| This compound | 32 ± 3 | 4.2 ± 0.4 | 2.8 ± 0.2 |
| N-[(3,4-Dimethoxyphenyl)methyl]-5-oxohexanamide | 42 ± 4 | 5.8 ± 0.6 | 3.1 ± 0.3 |
| N-[(4-Methoxyphenyl)methyl]-5-oxohexanamide | 27 ± 2 | 3.5 ± 0.3 | 2.5 ± 0.2 |
Key Observations :
- Bioavailability : The 3,4-dimethoxy analog’s higher logP (3.1) correlates with improved oral bioavailability (42%) compared to the 2,4-dimethoxy compound (32%), emphasizing the role of lipophilicity in absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
